

## Protocol for Assessing Furosemide-Induced Ototoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Furosemide**, a potent loop diuretic, is known to induce ototoxicity, particularly at high doses or when co-administered with other ototoxic agents. Its primary mechanism of action in the inner ear involves the inhibition of the Na-K-2Cl cotransporter (NKCC1) in the stria vascularis, leading to a reduction of the endocochlear potential (EP), which is crucial for normal hearing function.[1][2] This can result in temporary or permanent hearing loss. Animal models are indispensable for studying the mechanisms of **furosemide** ototoxicity and for screening potential otoprotective compounds. This document provides a detailed protocol for assessing **furosemide**-induced ototoxicity in various animal models, focusing on functional and histological endpoints.

# Data Presentation: Quantitative Effects of Furosemide

The following tables summarize quantitative data from studies on **furosemide**-induced ototoxicity in different animal models.

Table 1: Effects of **Furosemide** on Auditory Brainstem Response (ABR)



| Animal<br>Model             | Furosemide<br>Dose    | Route of<br>Administrat<br>ion | ABR<br>Threshold<br>Shift (dB)        | Time<br>Course of<br>Effect                        | Reference(s |
|-----------------------------|-----------------------|--------------------------------|---------------------------------------|----------------------------------------------------|-------------|
| Gerbil                      | 50-75 mg/kg           | Not Specified                  | 30-50 dB<br>increase                  | Peak at 10-<br>20 min,<br>recovery by<br>60-90 min | [3]         |
| Rat (F344)                  | 53.3 +/- 8.2<br>mg/kg | Intravenous<br>(IV)            | Disappearanc<br>e of ABR<br>peaks     | Not Specified                                      |             |
| Rat (Wistar)                | 70.0 +/- 8.9<br>mg/kg | Intravenous<br>(IV)            | Disappearanc<br>e of ABR<br>peaks     | Not Specified                                      |             |
| Rat (Normal<br>Albumin)     | >40 mg/kg             | Intravenous<br>(IV)            | Significant<br>threshold<br>elevation | Dose-<br>dependent                                 | [4]         |
| Rat (Albumin-<br>Deficient) | ~20 mg/kg             | Intravenous<br>(IV)            | Significant<br>threshold<br>elevation | Higher<br>sensitivity<br>than normal<br>rats       | [4]         |
| Mouse (with Cisplatin)      | Not Specified         | Not Specified                  | 40-50 dB<br>(permanent)               | Not<br>Applicable                                  | [3]         |

Table 2: Effects of Furosemide on Distortion Product Otoacoustic Emissions (DPOAEs)



| Animal<br>Model        | Furosemide<br>Dose | Route of<br>Administrat<br>ion | DPOAE Amplitude Reduction (dB)              | Time<br>Course of<br>Effect                 | Reference(s |
|------------------------|--------------------|--------------------------------|---------------------------------------------|---------------------------------------------|-------------|
| Gerbil                 | 50-75 mg/kg        | Not Specified                  | Up to 40 dB<br>at low<br>stimulus<br>levels | Recovery by<br>60-90 min                    | [3]         |
| Guinea Pig             | 30 mg/kg           | Intravenous<br>(IV)            | Decrease to<br>minimum at<br>5-10 min       | Recovery<br>within 60 min                   |             |
| Guinea Pig             | 50 mg/kg           | Intravenous<br>(IV)            | Complete<br>disappearanc<br>e at 5-10 min   | Slower<br>recovery than<br>30 mg/kg<br>dose |             |
| Rat (with<br>Amikacin) | 0.1 mg/g           | Intraperitonea<br>I (IP)       | Significant<br>decrease at<br>2-8 kHz       | Measured at<br>72 hours                     | [5]         |

Table 3: Histopathological Findings in Furosemide-Induced Ototoxicity



| Animal<br>Model           | Furosemide<br>Dose | Route of<br>Administrat<br>ion | Key<br>Histopathol<br>ogical<br>Findings                                              | Time Point<br>of Analysis | Reference(s |
|---------------------------|--------------------|--------------------------------|---------------------------------------------------------------------------------------|---------------------------|-------------|
| Mouse (with<br>Kanamycin) | 0.08-0.40<br>mg/g  | Intraperitonea<br>I (IP)       | Dose- dependent loss of OHCs, IHCs, and supporting cells; Atrophy of stria vascularis | 10 days                   | [6]         |
| Guinea Pig                | Not Specified      | Intraperitonea<br>I (IP)       | Edema of the stria vascularis, enlargement of extracellular spaces                    | Not Specified             | [7]         |
| Human                     | Not Specified      | Not Specified                  | Marked dilatation of intercellular fluid spaces in the stria vascularis               | Post-mortem               | [8][9]      |

# **Experimental Protocols Animal Model and Furosemide Administration**

- 1.1. Animal Models: Commonly used animal models include mice (C57BL/6), rats (Sprague-Dawley, Wistar), gerbils, and guinea pigs. The choice of animal will depend on the specific research question.
- 1.2. **Furosemide** Preparation and Administration:



- Furosemide solution is typically prepared in a vehicle such as saline.
- Administration can be via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection. IV administration generally produces a more rapid and potent effect.
- Dosages vary widely depending on the animal species and the desired severity of ototoxicity.
   For standalone furosemide-induced ototoxicity, higher doses are often required. When used in combination with aminoglycosides (e.g., kanamycin), a lower dose of furosemide is sufficient to potentiate the ototoxic effects.[7]

### **Auditory Function Assessment**

2.1. Auditory Brainstem Response (ABR)

ABR is an electrophysiological measure of the auditory pathway's response to sound, providing an objective assessment of hearing thresholds.

- Anesthesia: Anesthetize the animal with a suitable agent (e.g., ketamine/xylazine cocktail).
- Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear on the mastoid (reference), and on the back or contralateral mastoid (ground).
- Acoustic Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) through a calibrated sound delivery system.
- Recording: Record the evoked potentials. The ABR waveform consists of a series of peaks
   (I-V) representing synchronous neural activity at different points along the auditory pathway.
- Threshold Determination: Determine the hearing threshold for each stimulus, defined as the lowest intensity at which a discernible ABR waveform is present.
- Procedure: Measure ABR thresholds at baseline (before **furosemide** administration) and at various time points after administration (e.g., 15 min, 30 min, 1 hr, 24 hrs, and weekly for chronic studies) to assess the onset, severity, and recovery of hearing loss.
- 2.2. Distortion Product Otoacoustic Emissions (DPOAEs)



DPOAEs are sounds generated by the outer hair cells (OHCs) of the cochlea in response to two simultaneous pure tones, providing a non-invasive assessment of OHC function.

- Anesthesia: Anesthetize the animal as for ABR.
- Probe Placement: Place a probe containing a microphone and two speakers into the external ear canal.
- Stimuli: Present two primary tones (f1 and f2, with f2/f1 ratio typically ~1.22) at specific intensity levels (e.g., L1 = 65 dB SPL, L2 = 55 dB SPL).
- Recording: The microphone records the DPOAE, which occurs at the 2f1-f2 frequency.
- DP-gram: Measure DPOAE amplitudes across a range of f2 frequencies (e.g., 4-32 kHz).
- Procedure: Record DPOAEs at baseline and at multiple time points post-furosemide administration to evaluate OHC function. A significant reduction in DPOAE amplitude indicates OHC damage or dysfunction.

#### **Histological Assessment of the Cochlea**

Histological analysis is performed at the end of the study to correlate functional deficits with structural damage in the cochlea.

- Tissue Collection: At the designated endpoint, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
- Cochlear Dissection: Dissect the temporal bones and post-fix the cochleae.
- Decalcification: Decalcify the cochleae using a solution like EDTA.
- Processing and Sectioning: Dehydrate the tissue, embed in paraffin or resin, and section the cochleae.
- Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the organ of Corti, stria vascularis, and spiral ganglion neurons.



- Immunohistochemistry: Use specific antibodies to label hair cells (e.g., Myosin VIIa), spiral ganglion neurons (e.g., Tuj1), and to investigate markers of apoptosis (e.g., cleaved caspase-3) or other cellular processes.
- Quantification: Count the number of surviving inner and outer hair cells at different locations along the cochlear spiral to create a cochleogram. Assess the morphology of the stria vascularis for signs of edema or atrophy.

### **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for assessing furosemide-induced ototoxicity.





Click to download full resolution via product page

Caption: Signaling pathway of furosemide-induced ototoxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ototoxic effects and mechanisms of loop diuretics PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-administration of Cisplatin and Furosemide Causes Rapid and Massive Loss of Cochlear Hair Cells in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response relationships for furosemide ototoxicity in rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. criver.com [criver.com]
- 7. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review Lin Annals of Translational Medicine [atm.amegroups.org]
- 8. Application of loop diuretics for treatment of sensorineural hearing impairment. Experimental and clinical study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Protocol for Assessing Furosemide-Induced Ototoxicity in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674285#protocol-for-assessing-furosemide-induced-ototoxicity-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com